molecular formula C13H9Cl2FO B14071966 (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14071966
M. Wt: 271.11 g/mol
InChI Key: MQVWZXDQRISXMW-UHFFFAOYSA-N
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Description

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group attached to the second carbon of the biphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation can be carried out using chlorine and fluorine sources in the presence of a catalyst such as iron or aluminum chloride. The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The halogen atoms can be reduced to form a less halogenated biphenyl derivative.

    Substitution: The halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-aldehyde or (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-carboxylic acid.

    Reduction: Formation of biphenyl derivatives with fewer halogen atoms.

    Substitution: Formation of biphenyl derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanol group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
  • (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile

Uniqueness

(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties compared to its analogs. The specific arrangement of chlorine and fluorine atoms on the biphenyl ring also contributes to its unique reactivity and interactions with molecular targets.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-6-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)9-2-1-3-13(16)10(9)7-17/h1-6,17H,7H2

InChI Key

MQVWZXDQRISXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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